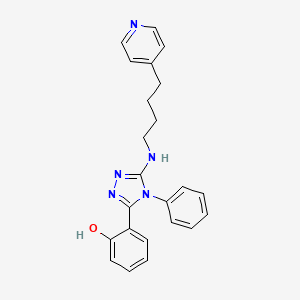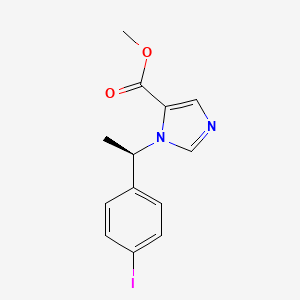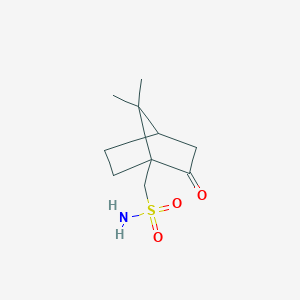
6H-Pyrido(4,3-b)carbazol-9-ol, 1-((3-(ethylamino)propyl)amino)-5,6,11-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6H-Pyrido(4,3-b)carbazol-9-ol, 1-((3-(ethylamino)propyl)amino)-5,6,11-trimethyl-: is a complex organic compound belonging to the pyridocarbazole family This compound is characterized by its unique structure, which includes a pyrido[4,3-b]carbazole core with various functional groups attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6H-Pyrido(4,3-b)carbazol-9-ol, 1-((3-(ethylamino)propyl)amino)-5,6,11-trimethyl- typically involves multi-step organic reactions. The process begins with the formation of the pyrido[4,3-b]carbazole core, followed by the introduction of the ethylamino and propylamino groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrido[4,3-b]carbazole core.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different substituents to the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe for investigating cellular processes.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery.
Industry: In the industrial sector, the compound can be used in the development of advanced materials, such as organic semiconductors and dyes.
Wirkmechanismus
The mechanism of action of 6H-Pyrido(4,3-b)carbazol-9-ol, 1-((3-(ethylamino)propyl)amino)-5,6,11-trimethyl- involves its interaction with molecular targets, such as enzymes and receptors. The compound can intercalate with DNA, inhibit topoisomerase II, and modulate kinase activity. These interactions lead to various biological effects, including anti-cancer activity and modulation of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
- 5-Methyl-6H-pyrido[4,3-b]carbazol-9-ol
- 1,5-Dimethyl-6H-pyrido[4,3-b]carbazol-9-ol hydrobromide
Comparison: Compared to similar compounds, 6H-Pyrido(4,3-b)carbazol-9-ol, 1-((3-(ethylamino)propyl)amino)-5,6,11-trimethyl- stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo specific chemical reactions and interact with molecular targets makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
83948-22-5 |
|---|---|
Molekularformel |
C23H28N4O |
Molekulargewicht |
376.5 g/mol |
IUPAC-Name |
1-[3-(ethylamino)propylamino]-5,6,11-trimethylpyrido[4,3-b]carbazol-9-ol |
InChI |
InChI=1S/C23H28N4O/c1-5-24-10-6-11-25-23-21-15(3)20-18-13-16(28)7-8-19(18)27(4)22(20)14(2)17(21)9-12-26-23/h7-9,12-13,24,28H,5-6,10-11H2,1-4H3,(H,25,26) |
InChI-Schlüssel |
IIKWVXMURNUUFB-UHFFFAOYSA-N |
Kanonische SMILES |
CCNCCCNC1=NC=CC2=C(C3=C(C(=C21)C)C4=C(N3C)C=CC(=C4)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















